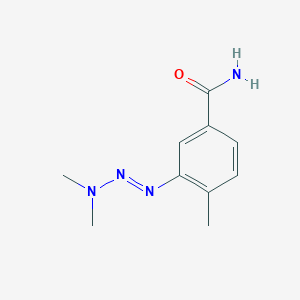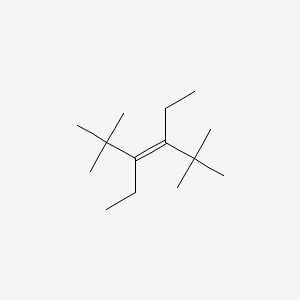
(E)-3,4-Di-tert-butyl-3-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,4-Di-tert-butyl-3-hexene is an organic compound characterized by the presence of two tert-butyl groups attached to a hexene backbone The “E” designation indicates the trans configuration of the double bond, meaning the tert-butyl groups are on opposite sides of the double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Di-tert-butyl-3-hexene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromide and a suitable alkene precursor.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butyl bromide with magnesium in anhydrous ether. This reagent is then reacted with the alkene precursor to form the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (E)-3,4-Di-tert-butyl-3-hexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E)-3,4-Di-tert-butyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (E)-3,4-Di-tert-butyl-3-hexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
(E)-3,4-Di-tert-butyl-2-hexene: Similar structure but with a different position of the double bond.
(Z)-3,4-Di-tert-butyl-3-hexene: Cis isomer of the compound with different spatial arrangement.
3,4-Di-tert-butyl-1-hexene: Different position of the double bond.
Uniqueness: (E)-3,4-Di-tert-butyl-3-hexene is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
特性
CAS番号 |
75245-21-5 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
(E)-3,4-diethyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C14H28/c1-9-11(13(3,4)5)12(10-2)14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChIキー |
MVTUXXAVOOUGFH-VAWYXSNFSA-N |
異性体SMILES |
CC/C(=C(/CC)\C(C)(C)C)/C(C)(C)C |
正規SMILES |
CCC(=C(CC)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


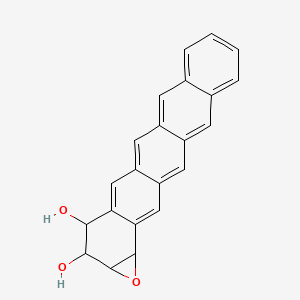
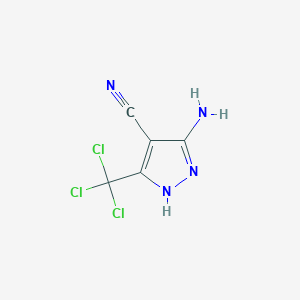

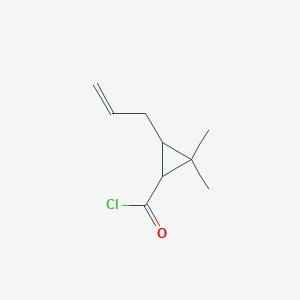
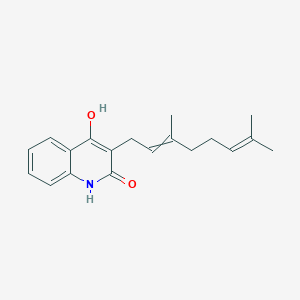
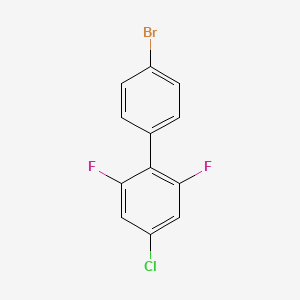
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
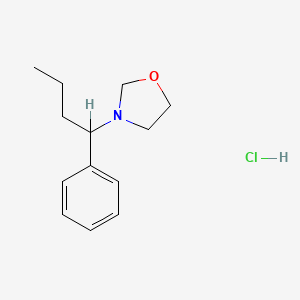
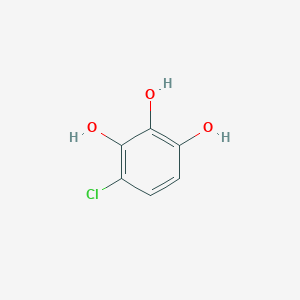
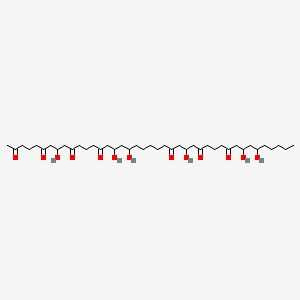
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
